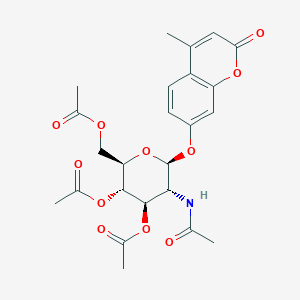
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that intricately construct the molecule's framework. While the specific synthesis pathway for this compound is not directly available, related compounds, such as Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate and acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, have been synthesized and characterized, indicating the complexity and the careful planning needed to construct such molecules (Liang Xiao-lon, 2015); (Wei et al., 2006).
Molecular Structure Analysis
The molecular structure is crucial in determining the compound's reactivity and interactions. The synthesis and crystal structure analysis of related compounds provide insights into the molecular architecture, showing how specific groups and atoms are positioned to achieve desired properties and reactivities (Wei et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving this compound can be complex, involving multiple reactants and conditions that lead to a variety of products. For instance, oxidative difunctionalization reactions using iodobenzene diacetate and N-chlorosuccinimide demonstrate the potential for modifying the chromene core, leading to diverse functionalizations (Santhosh Reddy Mandha et al., 2012).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on this compound is not provided, related structural analyses suggest that factors such as hydrogen bonding and molecular conformation significantly impact these properties (Liang Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. The compound's intricate design, featuring acetamido, acetoxymethyl, and chromenyl oxy groups, suggests a rich chemistry capable of undergoing a wide range of reactions, from nucleophilic substitutions to oxidative transformations (Santhosh Reddy Mandha et al., 2012).
Wissenschaftliche Forschungsanwendungen
Enantiospecific Synthesis
Research by Deschenaux et al. (1989) in "Helvetica Chimica Acta" focused on the enantiospecific synthesis of related compounds, highlighting the synthesis techniques for compounds with structural similarities to (2R,3S,4R,5R,6S)-5-acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate. This study may provide insights into the synthesis methods applicable to the compound (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Antineoplastic Activity
A study by Gašparová et al. (2010) in "Arkivoc" investigated the synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, which share a part of the molecular structure with the compound of interest. This research explored their antineoplastic activities, indicating potential applications in cancer research (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).
Antimicrobial Activity
In the field of antimicrobial research, a study by Parameshwarappa et al. (2009) in "Heterocyclic Communications" synthesized compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, structurally related to the compound . This research examined their antibacterial and antifungal activities, suggesting the potential of similar compounds in antimicrobial applications (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Synthesis and Transformation Studies
Rao and Tangeti (2013) in the "Journal of Chemical Sciences" detailed the synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. This study's focus on the synthesis and transformation processes of compounds with partial structural similarity to the compound of interest provides valuable insights for chemical synthesis and transformation methods (Rao & Tangeti, 2013).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
I hope this general guide is helpful, and I’m sorry I couldn’t provide more specific information on your compound. If you have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGMYFQEBYUQU-JTYPQFNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560370 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate | |
CAS RN |
38971-29-8 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



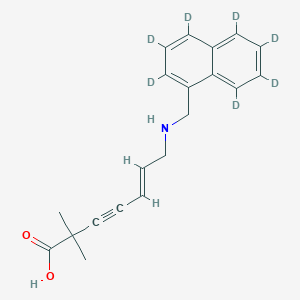
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
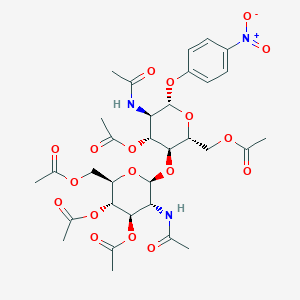
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
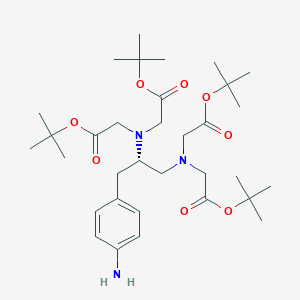
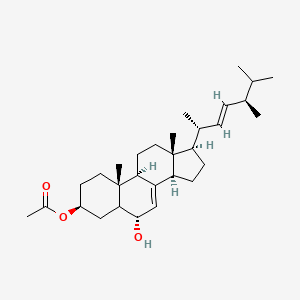

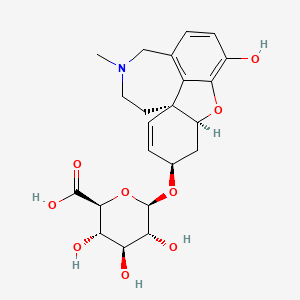
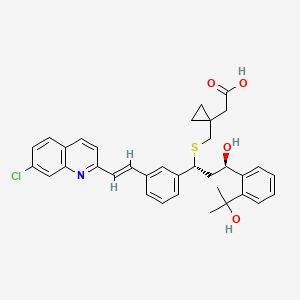
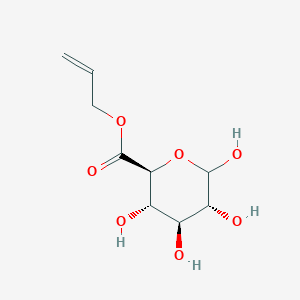
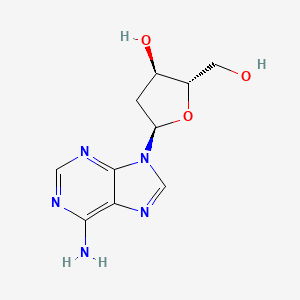
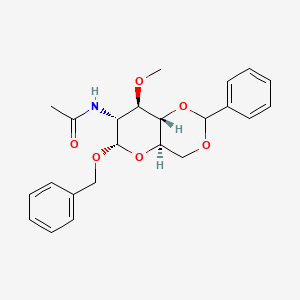
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)